molecular formula C30H22F6N6O5 B605247 AI-10-49 CAS No. 1256094-72-0

AI-10-49

カタログ番号: B605247
CAS番号: 1256094-72-0
分子量: 660.5 g/mol
InChIキー: WJBSSBFGPKTMQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AI-10-49 is an inhibitor that binds the transcription factor fusion CBFβ-SMMHC. This compound, that selectively binds to CBFβ-SMMHC and disrupts its binding to RUNX1. This compound restores RUNX1 transcriptional activity, displays favorable pharmacokinetics, and delays leukemia progression in mice. Treatment of primary inv(16) AML patient blasts with this compound triggers selective cell death. These data suggest that direct inhibition of the oncogenic CBFβ-SMMHC fusion protein may be an effective therapeutic approach for inv(16) AML, and they provide support for transcription factor targeted therapy in other cancers.

生物活性

  • Increased RUNX1 occupancy at target gene promoters.
  • Repression of MYC , a key oncogene associated with cell cycle regulation and metabolism.
  • Induction of apoptosis in inv(16) AML cells while sparing normal hematopoietic cells.

The compound's mechanism was elucidated through various molecular biology techniques, including chromatin immunoprecipitation (ChIP) assays and RNA sequencing.

In Vivo Studies

  • Survival Extension : Mice transplanted with inv(16) leukemic cells exhibited significantly prolonged survival when treated with AI-10-49 compared to controls, demonstrating its efficacy as a therapeutic agent .
  • Toxicity Assessment : Notably, treatment did not result in observable toxic effects over extended periods, highlighting its potential safety profile .

In Vitro Studies

  • Cell Viability : this compound reduced the viability of primary inv(16) leukemic blast cells while showing negligible effects on normal human bone marrow cells (IC50 > 25 µM) .
  • Colony Formation : The compound significantly decreased colony-forming units (CFUs) in inv(16) AML cells compared to those with normal karyotypes or other genetic alterations .

Synergistic Effects with Other Therapies

  • Combination with JQ1 : The bromodomain inhibitor JQ1 was found to synergistically enhance the anti-leukemic effects of this compound. This combination resulted in a notable reduction in MYC levels and improved overall efficacy against inv(16) AML .

Data Summary

Study ReferenceKey FindingsMethodology
Prolonged survival in mice without toxicityIn vivo transplantation studies
Induced apoptosis and increased RUNX1 occupancyChIP-seq and RNA-seq analysis
Selective inhibition of inv(16) AML cellsCell viability assays
Synergistic effect with JQ1Combination treatment studies
Reduced CFU formation in leukemic cellsColony-forming unit assays

Case Studies

  • Case Study 1 : In a preclinical model using ME-1 cells (a human inv(16) AML cell line), treatment with this compound led to an IC50 value of 0.6 µM, indicating high sensitivity. Following treatment, RUNX1 occupancy at critical promoters increased significantly, correlating with reduced MYC expression and enhanced apoptosis .
  • Case Study 2 : A study involving primary patient-derived inv(16) AML samples demonstrated that this compound effectively triggered selective cell death without impacting normal hematopoietic progenitors, reinforcing its therapeutic window for clinical application .

特性

IUPAC Name

6-(trifluoromethoxy)-2-[5-[2-[2-[6-[6-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyridin-3-yl]oxyethoxy]ethoxy]pyridin-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22F6N6O5/c31-29(32,33)46-17-1-5-21-25(13-17)41-27(39-21)23-7-3-19(15-37-23)44-11-9-43-10-12-45-20-4-8-24(38-16-20)28-40-22-6-2-18(14-26(22)42-28)47-30(34,35)36/h1-8,13-16H,9-12H2,(H,39,41)(H,40,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBSSBFGPKTMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C3=NC=C(C=C3)OCCOCCOC4=CN=C(C=C4)C5=NC6=C(N5)C=C(C=C6)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22F6N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032293
Record name AI-10-49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256094-72-0
Record name AI-10-49
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256094720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AI-10-49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AI-10-49
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBW5XL5U9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AI-10-49
Reactant of Route 2
Reactant of Route 2
AI-10-49
Reactant of Route 3
Reactant of Route 3
AI-10-49
Reactant of Route 4
AI-10-49
Reactant of Route 5
Reactant of Route 5
AI-10-49
Reactant of Route 6
Reactant of Route 6
AI-10-49

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。